molecular formula C12H8O2 B1202526 2-Hydroxydibenzofuran CAS No. 86-77-1

2-Hydroxydibenzofuran

Cat. No. B1202526
CAS RN: 86-77-1
M. Wt: 184.19 g/mol
InChI Key: HGIDRHWWNZRUEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxydibenzofuran involves various methods, including cyclization reactions, oxidative processes, and functional group transformations. Researchers have explored both natural and synthetic routes to obtain this compound. Notably, natural sources containing benzofuran derivatives have been investigated for potential isolation and extraction of 2-Hydroxydibenzofuran .


Physical And Chemical Properties Analysis

  • Melting Point : 133-135°C (literature value) .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-Hydroxydibenzofuran, have been shown to possess strong anti-tumor activities . These compounds could potentially be used in the development of new cancer treatments.

Antibacterial Properties

Benzofuran compounds have demonstrated significant antibacterial properties . This suggests that 2-Hydroxydibenzofuran could be used in the development of new antibacterial drugs.

Anti-Oxidative Effects

The anti-oxidative effects of benzofuran compounds have been well-documented . This indicates that 2-Hydroxydibenzofuran could be used in the development of drugs to combat oxidative stress-related diseases.

Anti-Viral Applications

Benzofuran compounds have shown strong anti-viral activities . This suggests that 2-Hydroxydibenzofuran could be used in the development of new antiviral drugs.

Hepatitis C Treatment

A recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity . This suggests that 2-Hydroxydibenzofuran could potentially be used in the treatment of hepatitis C.

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This indicates that 2-Hydroxydibenzofuran could be used in the development of new anticancer drugs.

properties

IUPAC Name

dibenzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIDRHWWNZRUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235338
Record name 2-Hydroxydibenzofuran
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxydibenzofuran

CAS RN

86-77-1
Record name 2-Dibenzofuranol
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Record name 2-Hydroxydibenzofuran
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Record name 2-Hydroxydibenzofuran
Source DTP/NCI
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Record name 2-Hydroxydibenzofuran
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Record name Dibenzofuran-2-ol
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Record name 2-DIBENZOFURANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Hydroxydibenzofuran?

A1: The molecular formula of 2-Hydroxydibenzofuran is C12H8O2, and its molecular weight is 184.19 g/mol.

Q2: What are the common synthetic routes to obtain 2-Hydroxydibenzofuran?

A2: Several synthetic approaches have been reported, including:

  • Photocyclization of phenylbenzoquinone: This method utilizes light to induce cyclization, leading to the formation of 2-Hydroxydibenzofuran. This process involves a triplet state intermediate and subsequent reactions influenced by the solvent environment. [, ]
  • Acid-catalyzed reactions: Researchers have demonstrated the synthesis of 2-Hydroxydibenzofuran and its derivatives through acid-catalyzed reactions involving quinones and phenols. These reactions proceed via quinone hemiacetal intermediates. []
  • Two-step synthesis from 2,2′-Dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl: This method offers a convenient route and involves two distinct steps for the preparation of 2-Hydroxydibenzofuran. [, ]

Q3: What spectroscopic data is available for characterizing 2-Hydroxydibenzofuran?

A3: While the provided research excerpts do not delve into specific spectroscopic details, 1H NMR and 13C NMR data are commonly used to characterize this compound and its derivatives. [, ]

Q4: How is 2-Hydroxydibenzofuran metabolized by microorganisms?

A4: Research suggests that certain fungal and bacterial species can degrade 2-Hydroxydibenzofuran. For instance, Sphingomonas sp. strain HH69 utilizes it as a sole carbon and energy source. The degradation process involves the formation of salicylic acid derivatives. [] Fungi like Trichosporon mucoides have also shown the ability to oxidize dibenzofuran, leading to the formation of hydroxylated derivatives and ring cleavage products. []

Q5: What is the role of 2-Hydroxydibenzofuran in the photochemical transformation of phenolic compounds?

A5: Studies indicate that 2-Hydroxydibenzofuran can be formed during the UVA irradiation of anthraquinone-2-sulfonate in the presence of phenol. This highlights the potential role of quinone photochemistry in the formation of secondary pollutants from phenolic compounds in the environment. []

Q6: What potential applications are being explored for 2-Hydroxydibenzofuran and its derivatives?

A6: One area of interest is the development of psoralen analogues as potential anticancer agents. Researchers have synthesized 3H-benzofuro[3,2-f]chromen-3-ones, derivatives of 2-Hydroxydibenzofuran, and evaluated their anti-proliferative activity against human cancer cell lines. [, ] Additionally, novel anilinodibenzofuranols, synthesized via iron-catalyzed aryl-aryl cross-coupling, have demonstrated promising anti-tubercular and cytotoxic activities. []

Q7: Are there any potential environmental concerns associated with 2-Hydroxydibenzofuran?

A7: While specific ecotoxicological data was not presented in the provided research, the formation of 2-Hydroxydibenzofuran as a byproduct in photochemical reactions involving phenolic compounds raises concerns about its potential presence and persistence in the environment. []

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